catiguanin A

Description

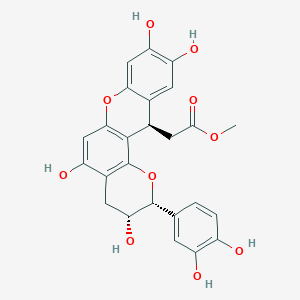

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22O10 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

methyl 2-[(2R,3R,12R)-2-(3,4-dihydroxyphenyl)-3,5,9,10-tetrahydroxy-2,3,4,12-tetrahydropyrano[2,3-a]xanthen-12-yl]acetate |

InChI |

InChI=1S/C25H22O10/c1-33-22(32)7-12-11-5-17(29)18(30)9-20(11)34-21-8-15(27)13-6-19(31)24(35-25(13)23(12)21)10-2-3-14(26)16(28)4-10/h2-5,8-9,12,19,24,26-31H,6-7H2,1H3/t12-,19-,24-/m1/s1 |

InChI Key |

XECJBJHITROSPL-UCKKVMSCSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1C2=CC(=C(C=C2OC3=C1C4=C(C[C@H]([C@H](O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |

Canonical SMILES |

COC(=O)CC1C2=CC(=C(C=C2OC3=C1C4=C(CC(C(O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O |

Synonyms |

catiguanin A |

Origin of Product |

United States |

Discovery and Isolation Methodologies for Catiguanin a

Botanical Origin and Source Material: Trichilia catigua

Catiguanin A is a phenylpropanoid-substituted epicatechin derived from the plant Trichilia catigua. nih.govacs.org This plant belongs to the Meliaceae family and is a medium-sized flowering tree that typically reaches a height of 3 to 8 meters. acs.orgizvir-zdravja.si Trichilia catigua is widely distributed across several South American countries, including Brazil, Paraguay, Bolivia, and Argentina. acs.org In Brazil, it is commonly known as "Catuaba". acs.org

The primary source material for the isolation of this compound is the bark of the Trichilia catigua tree. nih.govacs.orgresearchgate.net Phytochemical investigations of the bark have revealed the presence of several classes of compounds, including this compound and the related compound catiguanin B. izvir-zdravja.si The bark is also a known source of other flavalignans such as cinchonain Ia, cinchonain Ib, cinchonain Ic, and cinchonain Id. acs.orgbiocrick.com

Table 1: Botanical and Source Information for this compound

| Attribute | Description |

|---|---|

| Compound Name | This compound |

| Botanical Species | Trichilia catigua A. Juss |

| Family | Meliaceae |

| Common Name | Catuaba |

| Plant Part Used | Bark |

| Geographical Distribution | Brazil, Bolivia, Paraguay, Argentina |

Extraction and Purification Techniques Employed

The isolation of this compound from the bark of Trichilia catigua involves a multi-step process of extraction and purification. nih.govacs.org The general procedure begins with the collection and processing of the plant material, followed by solvent extraction and subsequent chromatographic separation to yield the pure compound. acs.orgtaylorfrancis.com

Initial extraction is typically performed using methanol (B129727) (MeOH). acs.org The crude methanol extract, which contains a complex mixture of phytochemicals, is then subjected to further separation processes. acs.org The purification of this compound is achieved through high-performance liquid chromatography (HPLC). acs.org This technique allows for the precise separation of individual compounds from the complex extract. researchgate.net Through this chromatographic purification, this compound was successfully isolated as a colorless, amorphous solid. acs.org This process also led to the co-isolation of other related phenylpropanoid-substituted epicatechins. nih.govacs.org

Table 2: Summary of Isolation and Purification Techniques for this compound

| Step | Technique | Purpose |

|---|---|---|

| 1. Preparation | Drying and powdering of Trichilia catigua bark | To increase surface area for efficient extraction. |

| 2. Extraction | Solvent extraction with Methanol (MeOH) | To create a crude extract containing the desired compounds. acs.org |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | To separate and purify this compound from other compounds in the extract. acs.org |

Historical Perspective of Isolation Efforts

The isolation of this compound was the result of targeted phytochemical investigations into the constituents of Trichilia catigua bark. nih.govacs.org Research focusing on the biologically active compounds from Brazilian medicinal plants led to the examination of a methanol extract of the bark. acs.org In a study published in the Journal of Natural Products in 2007, researchers reported the discovery and isolation of two new phenylpropanoid-substituted epicatechins, which they named this compound and catiguanin B. nih.govbiocrick.com

This marked the first time this compound was identified and characterized. nih.govacs.org Its structure was elucidated through comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), and by comparing this data with that of known cinchonains that were isolated alongside it. nih.govacs.orgbiocrick.com Therefore, the historical context of this compound's isolation is not one of a long-standing search, but rather a modern discovery resulting from systematic screening of natural products for novel compounds. acs.org

Structural Elucidation Strategies for Catiguanin a

Spectroscopic Analysis Techniques for Complex Molecules

Spectroscopy is a fundamental tool in chemistry for probing molecular structures. anu.edu.au By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce significant structural details. anu.edu.auwikipedia.org The elucidation of catiguanin A's structure relied heavily on several key spectroscopic methods. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule. anu.edu.auwikipedia.org For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments were crucial for establishing its planar structure and the connectivity of its atoms. acs.orgscispace.com

The ¹H-NMR spectrum provides information about the chemical environment of protons, while the ¹³C-NMR spectrum reveals the types of carbon atoms present. wikipedia.org Analysis of the NMR data for this compound indicated the presence of an epicatechin moiety substituted with a phenylpropanoid unit. acs.org Comparison of the ¹³C NMR chemical shifts of this compound with known compounds showed characteristic signals, such as those for C-6, C-8, and C-4a, which were consistent with the proposed structure. scialert.netdocsdrive.com The appearance of the H-2 signal as a broad singlet was also a key indicator of its epicatechin-type structure. scialert.net

Detailed ¹H and ¹³C NMR data for this compound are presented below.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 79.8 | 4.92 (br s) |

| 3 | 67.0 | 4.21 (m) |

| 4 | 28.5 | 2.86 (dd, 16.8, 4.5), 2.74 (dd, 16.8, 2.7) |

| 4a | 103.9 | |

| 5 | 154.5 | |

| 6 | 95.9 | 6.01 (s) |

| 7 | 151.7 | |

| 8 | 104.3 | |

| 8a | 149.6 | |

| 1' | 131.6 | |

| 2' | 115.0 | 6.85 (d, 1.8) |

| 3' | 145.1 | |

| 4' | 145.2 | |

| 5' | 115.7 | 6.77 (d, 8.1) |

| 6' | 119.1 | 6.72 (dd, 8.1, 1.8) |

| 7" | 76.2 | 4.98 (d, 3.0) |

| 8" | 41.5 | 2.67 (dd, 16.0, 3.0), 2.59 (dd, 16.0, 9.6) |

| 9" | 172.4 | |

| 1''' | 127.7 | |

| 2''' | 115.1 | 6.65 (d, 2.1) |

| 3''' | 143.9 | |

| 4''' | 144.9 | |

| 5''' | 116.0 | 6.68 (d, 8.1) |

| 6''' | 120.4 | 6.56 (dd, 8.1, 2.1) |

| OCH3 | 51.8 | 3.62 (s) |

Data sourced from Tang, et al. (2007). acs.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scripps.eduiastate.edu It is indispensable for determining the molecular weight and elemental composition of a compound. iastate.eduemory.edu For this compound, high-resolution mass spectrometry (HRMS) was used to establish its molecular formula. acs.org

The analysis determined the molecular formula of this compound to be C₂₅H₂₂O₁₀. acs.org This information is critical as it provides the exact number of each type of atom in the molecule, which is a fundamental piece of the structural puzzle that must be consistent with all other spectroscopic data, particularly from NMR. docsdrive.com

While NMR and MS can define the planar structure and connectivity of a molecule, they often cannot determine the absolute configuration of chiral centers. For this, chiroptical methods like Circular Dichroism (CD) spectroscopy are employed. mtoz-biolabs.comspectroscopyasia.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyasia.comnih.gov

The absolute configuration of this compound was successfully determined by comparing its experimental CD spectrum with the spectra of known, structurally similar compounds. acs.orgmtoz-biolabs.com This comparative analysis is a powerful tool for assigning stereochemistry when authentic standards are available. mtoz-biolabs.com

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Stereochemical Assignment Methodologies

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial to a molecule's function. The process of assigning the specific configuration at each chiral center is known as stereochemical assignment. nih.govrsc.orgmdpi.com

For this compound, the primary method for assigning its absolute configuration was the use of Circular Dichroism (CD) spectroscopy. acs.org The CD spectrum of this compound was compared with those of the known compounds cinchonain Ia and cinchonain Ib. acs.org Based on this comparison, the absolute configuration of this compound was defined as (2R, 3R, 9R). acs.org Additionally, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of atoms by observing their proximity in space, a technique that was noted as useful in the analysis of structurally analogous compounds. scialert.netdocsdrive.com

Comparative Structural Analysis with Related Compounds (e.g., Catiguanin B, Cinchonains)

The structure of a new natural product is often elucidated by comparing its spectroscopic data with those of known, related compounds. scialert.netbiocrick.com This comparative approach was essential in determining the structure of this compound. acs.orgnih.gov

This compound was isolated along with its diastereomer, catiguanin B. acs.orgnih.gov Diastereomers are stereoisomers that are not mirror images of each other. This compound and B share the same molecular formula (C₂₅H₂₂O₁₀) and the same planar structure but differ in the absolute configuration at the C-9 chiral center. acs.orgscialert.net Their NMR spectra are very similar, confirming their close structural relationship. acs.org Specifically, the ¹³C NMR resonances for key carbons in the A-ring (C-6, C-8, and C-4a) are nearly identical, indicating the same phenylpropanoid fusion to the epicatechin A-ring in both molecules. acs.org

Furthermore, the initial structural elucidation of this compound heavily relied on comparing its NMR data with those of a class of known phenylpropanoid-substituted epicatechins called cinchonains, such as cinchonain Ia, Ib, Ic, and Id. acs.orgbiocrick.comcapes.gov.brebi.ac.uk This comparison allowed for the rapid assignment of the basic flavan-3-ol (B1228485) structure and the nature of the substituent, significantly streamlining the elucidation process. acs.org The absolute configuration was also solidified by comparing its CD spectrum to those of cinchonains Ia and Ib. acs.org

Biosynthetic Pathways and Precursors of Catiguanin a

Proposed Biosynthetic Routes for Phenylpropanoid-Substituted Epicatechins

The formation of Catiguanin A and related compounds begins with the synthesis of its two primary building blocks: the epicatechin skeleton and the phenylpropanoid substituent. Both originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. mit.edufrontiersin.org

The proposed biosynthetic route can be outlined in two major phases:

Synthesis of the Epicatechin Core: The journey from L-phenylalanine to epicatechin is a multi-step process involving numerous enzymes. It starts with the general phenylpropanoid pathway where phenylalanine is converted into p-coumaroyl-CoA. nih.gov This precursor then enters the flavonoid-specific pathway. royalsocietypublishing.org Chalcone (B49325) synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin (B18129) chalcone. mdpi.commdpi.comresearchgate.net This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. mit.edu Subsequent enzymatic modifications convert naringenin into epicatechin. This involves hydroxylation by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol, followed by another hydroxylation on the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. mdpi.com This dihydroflavonol is then reduced by dihydroflavonol 4-reductase (DFR) to form a leucoanthocyanidin. mdpi.comfrontiersin.org The final step in forming the core structure is the reduction of this leucoanthocyanidin by anthocyanidin reductase (ANR) to produce epicatechin. nih.gov

Formation and Attachment of the Phenylpropanoid Substituent: The phenylpropanoid portion of this compound is a dihydrocaffeoyl group. This moiety is derived from caffeic acid, which itself is synthesized from p-coumaric acid via hydroxylation. The activated form, caffeoyl-CoA, is the likely substrate for attachment. The proposed final step in the biosynthesis of this compound involves a coupling reaction where the activated dihydrocaffeoyl group is attached to the epicatechin molecule. While the precise enzyme catalyzing this specific linkage in Trichilia catigua has not been fully characterized, it is hypothesized to be a type of acyltransferase that facilitates the bond between the two complex precursors.

Enzymatic Mechanisms and Key Intermediates

The biosynthesis of this compound is governed by a cascade of specific enzymatic reactions. The enzymes involved belong to several major families, including lyases, hydroxylases, ligases, synthases, isomerases, and reductases. mit.edumdpi.com The key intermediates are the molecules sequentially modified by these enzymes.

The central pathway involves enzymes that are common to the biosynthesis of most flavonoids, while the final tailoring steps confer the unique structure of this compound.

| Enzyme | Enzyme Class | Substrate(s) | Product | Role in Pathway |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Lyase | L-Phenylalanine | trans-Cinnamic acid | First step of the general phenylpropanoid pathway. nih.gov |

| Cinnamate 4-hydroxylase (C4H) | Cytochrome P450 Monooxygenase | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation of the phenyl ring. nih.gov |

| 4-Coumarate:CoA Ligase (4CL) | Ligase | p-Coumaric acid + CoA | p-Coumaroyl-CoA | Activation of p-coumaric acid. nih.gov |

| Chalcone Synthase (CHS) | Polyketide Synthase | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | First committed step in flavonoid biosynthesis. mit.edumdpi.com |

| Chalcone Isomerase (CHI) | Isomerase | Naringenin Chalcone | Naringenin | Stereospecific ring closure to form a flavanone. mit.edu |

| Flavanone 3-hydroxylase (F3H) | 2-Oxoglutarate-dependent Dioxygenase | Naringenin | Dihydrokaempferol | Hydroxylation to form a dihydroflavonol. mdpi.commdpi.com |

| Flavonoid 3'-hydroxylase (F3'H) | Cytochrome P450 Monooxygenase | Dihydrokaempferol | Dihydroquercetin | Hydroxylation of the B-ring. mdpi.com |

| Dihydroflavonol 4-reductase (DFR) | NADPH-dependent Reductase | Dihydroquercetin | Leucocyanidin | Reduction to a leucoanthocyanidin. mdpi.comfrontiersin.org |

| Anthocyanidin Reductase (ANR) | NADPH-dependent Reductase | Leucocyanidin | Epicatechin | Reduction to a flavan-3-ol (B1228485). nih.gov |

Metabolic Engineering Approaches for Related Flavonoid Biosynthesis (Theoretical Application)

The detailed understanding of flavonoid biosynthetic pathways opens up possibilities for producing high-value compounds like this compound through metabolic engineering. researchgate.net By manipulating the genetic and metabolic framework of plants or microbial systems, it is theoretically possible to enhance the yield of desired flavonoids or even produce novel ones. nih.gov

Theoretical approaches for enhancing the production of phenylpropanoid-substituted epicatechins could include:

Enhancing Precursor Supply : A primary strategy involves increasing the intracellular pools of essential precursors. mdpi.com This can be achieved by upregulating the expression of enzymes in the shikimate pathway to boost L-phenylalanine production and engineering the acetyl-CoA carboxylase enzyme to increase the supply of malonyl-CoA. nih.gov

Overexpression of Pathway Genes : The yield of a target compound can be increased by overexpressing the genes that code for rate-limiting enzymes in its biosynthetic pathway. For this compound, this would involve co-expression of genes for the entire epicatechin pathway (PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, DFR, ANR) and the specific acyltransferase responsible for the final coupling step.

Blocking Competing Pathways : Metabolic flux can be redirected towards flavonoid synthesis by blocking or downregulating competing pathways. nih.gov For instance, since p-coumaroyl-CoA is also a precursor for lignin (B12514952), suppressing genes involved in lignin biosynthesis could free up more of this key intermediate for flavonoid production.

Heterologous Production : A powerful approach involves transferring the entire biosynthetic pathway into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.comfrontiersin.org These microorganisms can be engineered to express all the necessary plant enzymes, turning them into cellular factories for producing complex plant-based compounds from simple sugars. frontiersin.org

Regulatory Network Engineering : The expression of many flavonoid biosynthesis genes is controlled by complexes of transcription factors, such as the MYB-bHLH-WD40 complex. nih.govfrontiersin.org Modulating the activity of these regulatory proteins can simultaneously activate multiple genes in the pathway, providing a coordinated boost to production. nih.gov

These metabolic engineering strategies, while theoretical for this compound itself, are based on successful applications in the production of other flavonoids and represent a promising frontier for the sustainable synthesis of complex natural products.

Synthetic Methodologies and Total Synthesis of Catiguanin a and Analogs

Rationale for Chemical Synthesis of Complex Natural Products

The total synthesis of complex natural products is a cornerstone of modern organic chemistry, driven by a multifaceted rationale that extends beyond the mere replication of a natural structure. scripps.edu At its core, total synthesis provides the ultimate verification of a proposed molecular structure. scripps.edu The process of constructing a molecule from simpler, commercially available starting materials through a logical sequence of reactions serves as a rigorous proof of its constitution and stereochemistry. accessscience.com

Furthermore, the challenges posed by complex molecular architectures often necessitate the invention of new synthetic reactions and strategies. scripps.edu The pursuit of elegant and efficient routes to intricate targets pushes the boundaries of chemical reactivity and selectivity, leading to the discovery of novel transformations that enrich the toolkit of synthetic chemists. scripps.eduaccessscience.com This continuous innovation is a primary driver of progress in the broader field of organic synthesis.

Beyond the academic challenge, the total synthesis of natural products is often motivated by their biological significance. Many natural products exhibit potent and valuable pharmacological properties. However, their isolation from natural sources can be inefficient and unsustainable, yielding only minuscule quantities. organic-chemistry.org Total synthesis offers a scalable and reliable alternative for producing these compounds, ensuring a consistent supply for biological testing and potential therapeutic development. Moreover, a successful synthetic route provides access not only to the natural product itself but also to a diverse range of analogs. By systematically modifying the structure of the natural product, chemists can probe structure-activity relationships (SAR), leading to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

Strategies for Constructing Phenylpropanoid-Substituted Epicatechin Scaffolds

The core structural motif of catiguanin A is a phenylpropanoid-substituted epicatechin. The construction of this intricate scaffold presents a significant synthetic challenge, requiring precise control over regioselectivity and stereochemistry. Several strategies have been explored to assemble this key framework.

One common approach involves the coupling of a suitably protected epicatechin derivative with a phenylpropanoid unit. This strategy relies on the ability to selectively functionalize the A-ring of the epicatechin core to enable the introduction of the C6-C3 phenylpropanoid side chain. The choice of protecting groups for the numerous hydroxyl functions on both the epicatechin and phenylpropanoid components is critical to ensure that the desired coupling reaction occurs at the intended position. rhhz.net

Another strategy focuses on building the phenylpropanoid-substituted A-ring prior to the formation of the heterocyclic C-ring of the flavan-3-ol (B1228485) skeleton. This approach may involve the synthesis of a substituted chalcone (B49325) intermediate, which already incorporates the phenylpropanoid moiety. Subsequent cyclization of this precursor, often through an intramolecular Michael addition, can then furnish the desired epicatechin scaffold with the phenylpropanoid substituent in place. The stereochemical outcome of the cyclization is a crucial aspect of this strategy, often requiring careful selection of reaction conditions or the use of chiral auxiliaries to achieve the correct relative and absolute stereochemistry of the final product.

A direct coupling approach between a phenylpropanoid derivative, such as caffeic acid, and (-)-epicatechin (B1671481) has also been investigated as a means to form cinchonain-type compounds, which share structural similarities with this compound. researchgate.net This method offers a more convergent route but may present challenges in controlling the regioselectivity of the coupling reaction. The development of selective catalysts and reaction conditions is paramount for the success of such direct coupling strategies.

The phenylpropanoid fragment itself, typically a propyl-benzene, propenyl-benzene, or allyl-benzene, is a key building block in the synthesis of these natural products. rhhz.net Strategies for the derivatization of these fragments often involve classical methods, though more rapid and selective approaches are continuously being developed to improve efficiency. rhhz.net

Key Synthetic Transformations and Methodological Advancements

The total synthesis of this compound and its analogs relies on a diverse array of key synthetic transformations and methodological advancements. These reactions are essential for constructing the complex carbon skeleton and for the precise installation of functional groups with the correct stereochemistry.

Carbon-Carbon Bond Formation: The formation of new carbon-carbon bonds is fundamental to building the molecular framework. accessscience.com Reactions such as the Wittig reaction, Grignard reactions, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are frequently employed to connect smaller fragments. In the context of this compound synthesis, these reactions could be utilized to attach the phenylpropanoid side chain to the flavonoid core or to construct the phenylpropanoid unit itself. The development of stereoselective versions of these reactions is particularly important for controlling the chirality of the final product.

Functional Group Interconversions: A significant portion of any total synthesis involves the interconversion of functional groups. accessscience.commasterorganicchemistry.com These transformations include oxidations, reductions, and the protection and deprotection of sensitive functional groups. For instance, the oxidation of an alcohol to an aldehyde or ketone, or the reduction of a carbonyl group to an alcohol, are common steps. libretexts.org The selective protection of the multiple hydroxyl groups present in the epicatechin and phenylpropanoid moieties is crucial to direct the reactivity in subsequent steps. rhhz.net The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal.

Cyclization Reactions: The formation of the heterocyclic rings of the flavonoid scaffold is a critical step. Intramolecular reactions, such as intramolecular Michael additions or ring-closing metathesis (RCM), are powerful tools for constructing cyclic systems. organic-chemistry.org For example, the C-ring of the epicatechin core could be formed via an intramolecular cyclization of a chalcone-type precursor. The stereochemical outcome of these cyclizations is often controlled by the existing stereocenters in the substrate or by the use of chiral catalysts.

Retrosynthetic Analysis: The design of a successful total synthesis is often guided by the principles of retrosynthetic analysis. libretexts.orgbibliotekanauki.pl This strategy involves mentally deconstructing the target molecule into simpler, readily available starting materials. accessscience.com By working backward from the product, chemists can identify key bond disconnections and the corresponding synthetic reactions that would be required to form those bonds in the forward direction. This systematic approach allows for the logical planning of a multi-step synthesis and the consideration of alternative synthetic routes. libretexts.org

Chemoenzymatic and Biocatalytic Approaches in Complex Molecule Synthesis (Theoretical Application)

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful new strategies for the construction of complex molecules like this compound. acs.orgnih.govmdpi.com Biocatalysts, particularly enzymes, exhibit remarkable selectivity (chemo-, regio-, and stereoselectivity) that can be difficult to achieve with conventional chemical catalysts. eolss.netnih.gov

Theoretical Application to this compound Synthesis:

In a hypothetical chemoenzymatic synthesis of this compound, enzymes could be employed for several key transformations. For instance, lipases or esterases could be used for the stereoselective acylation or deacylation of hydroxyl groups, enabling the differentiation of the numerous phenolic and alcoholic hydroxyls present in the epicatechin and phenylpropanoid precursors. rsc.org This high degree of selectivity could simplify protecting group strategies and reduce the number of synthetic steps. frontiersin.org

Furthermore, oxidoreductases, such as alcohol dehydrogenases or ketoreductases, could be utilized for the asymmetric reduction of a carbonyl group to generate a specific stereoisomer of an alcohol intermediate. rsc.org This would be particularly valuable in establishing the correct stereochemistry at the C3 position of the epicatechin core.

The construction of the phenylpropanoid-substituted scaffold could also benefit from biocatalysis. For example, a transaminase could be used to introduce an amino group with high enantioselectivity, which could then be further elaborated to the desired phenylpropanoid side chain. The use of enzymes for carbon-carbon bond formation is also an emerging area that could be applied to couple the flavonoid and phenylpropanoid moieties. acs.org

Advantages of Chemoenzymatic Approaches:

Moreover, advances in protein engineering and directed evolution allow for the tailoring of enzymes to accept non-natural substrates and to exhibit enhanced stability and activity under process conditions. nih.govescholarship.org This opens up the possibility of developing novel biocatalytic reactions specifically for the synthesis of complex natural products and their analogs. The combination of the versatility of chemical synthesis with the selectivity of biocatalysis represents a promising frontier in the ongoing quest to synthesize the vast and diverse array of molecules found in nature. nih.govnih.gov

Mechanistic Investigations of Catiguanin A S Biological Activities Pre Clinical

Mechanisms Related to Neurobiological Effects (Attributed to T. catigua extract constituents)

The neurobiological effects of Trichilia catigua extracts are attributed to their complex mixture of bioactive compounds, including phenylpropanoid-substituted flavan-3-ols like catiguanin A. researchgate.netresearchgate.net These constituents interact with multiple targets in the central nervous system (CNS), leading to neuroactive and neuroprotective outcomes. researchgate.netresearchgate.net Research indicates that these effects are often mediated by complementary and synergistic actions of the various compounds present in the extracts. researchgate.net

Neurotransmitters are chemical messengers that regulate communication between neurons and are critical for countless brain functions. scirp.orgnih.gov The modulation of neurotransmitter systems, such as the dopaminergic and serotonergic pathways, is a key mechanism for many neuroactive compounds. scirp.orgnih.gov Dopamine (B1211576), for instance, is associated with the brain's reward system, motivation, and motor control. nih.govbritannica.com

Studies have shown that extracts from T. catigua can modulate these systems. Specifically, research has demonstrated that T. catigua extract inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. researchgate.net By inhibiting MAO, the extract can potentially increase the levels of these neurotransmitters in the brain. Furthermore, antidepressant-like effects observed in preclinical models have been linked to the modulation of the dopaminergic system. researchgate.net The extract has also been found to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132), which is involved in memory and cognition. researchgate.net

Oxidative stress and inflammation are key contributors to neuronal damage following cerebral ischemia (stroke), where blood flow to the brain is interrupted. mdpi.comfrontiersin.orgnih.gov The restoration of blood flow, known as reperfusion, can paradoxically cause further damage through a surge in ROS production. nih.goveuropeanreview.org Neuroprotective agents often work by mitigating these processes. mdpi.comfrontiersin.org

This compound and the related compound catiguanin B have been identified as constituents of T. catigua that are neuroprotective against ischemia and oxidative stress. researchgate.net Preclinical studies using T. catigua extracts have shown that administration prior to cerebral ischemia can prevent subsequent memory loss and reduce markers of oxidative stress and neuroinflammation in the brain. researchgate.netresearchgate.net The primary mechanism is believed to be the potent antioxidant activity of the extract's phenolic constituents, which scavenge harmful free radicals generated during the ischemic event. researchgate.netnih.gov This action helps protect neurons from oxidative damage and cell death. frontiersin.org

Table 2: Reported Neuroprotective Effects of Trichilia catigua Extracts

| Effect | Model | Finding | Source(s) |

| Memory Preservation | In vivo cerebral ischemia in rats | Prevented memory loss following ischemia. | researchgate.netresearchgate.net |

| Oxidative Stress Reduction | In vivo cerebral ischemia in rats | Reduced oxidative stress markers post-ischemia. | researchgate.netresearchgate.net |

| Neuroinflammation Reduction | In vivo cerebral ischemia in rats | Reduced neuroinflammation following ischemia. | researchgate.netresearchgate.net |

Emotion, attention, and learning are deeply interconnected cognitive processes that are crucial for memory formation and retrieval. researchgate.netsmw.ch The brain's ability to encode and consolidate memories relies on the health and proper functioning of neural circuits, particularly in regions like the hippocampus. researchgate.netnih.gov Neuroprotective and neuro-modulatory actions can therefore have a significant influence on cognitive performance.

The beneficial effects of T. catigua extracts on memory and cognition appear to stem from a combination of the mechanisms discussed previously. The antioxidant and anti-inflammatory actions protect neurons from damage, preserving the integrity of brain circuits essential for memory. researchgate.netresearchgate.net In animal models of cerebral ischemia, treatment with a T. catigua extract prevented the memory deficits that typically follow such an injury. researchgate.net Furthermore, studies investigating the antidepressant-like effects of the extract noted an increase in the number of new cells in the dentate gyrus of the hippocampus, a process known as neurogenesis, which is critically linked to learning and memory formation. researchgate.net The inhibition of the enzyme acetylcholinesterase also contributes, as maintaining levels of the neurotransmitter acetylcholine is a known strategy to support cognitive function. researchgate.net

Neuroprotective Mechanisms Against Oxidative Stress and Ischemia

Mechanistic Studies on Other Reported Activities (e.g., Anti-inflammatory, Antinociceptive)

Inflammation and pain (nociception) are complex biological responses involving various signaling pathways and mediators. mdpi.comnih.gov The arachidonic acid metabolic pathway, for example, produces prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory molecules. mdpi.comfrontiersin.org Enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway, and their inhibition is a common mechanism for anti-inflammatory and antinociceptive (pain-relieving) drugs. mdpi.comfrontiersin.org

Extracts from T. catigua have demonstrated both anti-inflammatory and antinociceptive properties in preclinical studies. researchgate.netresearchgate.netnih.gov A key mechanistic finding is the ability of the extract to inhibit the 5-lipoxygenase (5-LOX) enzyme. researchgate.net Inhibition of 5-LOX blocks the production of leukotrienes, thereby reducing inflammation. nih.gov This anti-inflammatory action is believed to contribute significantly to the observed antinociceptive effects, as inflammation is a major driver of pain. frontiersin.orgdovepress.com The general antioxidant properties of the extract also play a role, as reactive oxygen species can act as signaling molecules that promote inflammation. researchgate.net

In Silico Approaches to Elucidate Molecular Targets (e.g., Dengue Virus NS2B/NS3 Protease)

In silico methodologies, particularly molecular docking, have become instrumental in the preliminary screening and identification of potential molecular targets for natural compounds. These computational techniques predict the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, like a viral protease. This approach offers a time- and cost-effective strategy to prioritize compounds for further experimental validation.

Detailed Research Findings

Computational screening studies have explored the potential of a vast array of flavonoids to act as inhibitors of the Dengue virus (DENV) NS2B/NS3 protease, a crucial enzyme for viral replication. pjps.pk The NS2B/NS3 protease complex is responsible for cleaving the viral polyprotein, a process essential for the maturation of functional viral proteins. pjps.pk Inhibition of this protease is, therefore, a promising strategy for the development of anti-dengue therapeutics.

One comprehensive in silico study investigated 2500 different flavonoids, a list which included this compound, for their potential to inhibit the DENV NS2B/NS3 protease. pjps.pk While this large-scale screening identified several promising flavonoid candidates, specific binding energies and detailed interaction data for this compound were not detailed in the published findings.

However, research by Sarwar and colleagues provided more specific insights into the binding affinities of various flavonoids against the DENV-2 NS2B/NS3 protease. sid.ir In their molecular docking analysis, while data for this compound was not explicitly reported, the closely related compound, catiguanin B , was identified as a potential inhibitor. This study calculated the binding affinity of numerous flavonoids, offering a comparative landscape of their inhibitory potential. sid.ir

The binding energy of a ligand to its target protein, calculated in kcal/mol, is a key metric in molecular docking studies, with a more negative value indicating a stronger and more stable interaction. The findings for catiguanin B suggest that this class of compounds may have the potential to interact with the DENV NS2B/NS3 protease. sid.ir

Table 1: Molecular Docking Results of Selected Flavonoids Against Dengue Virus NS2B/NS3 Protease

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Catiguanin B | -20.414 | sid.ir |

Further in silico investigations focusing specifically on this compound are necessary to elucidate its precise binding mode and affinity for the Dengue virus NS2B/NS3 protease and other potential molecular targets. Such studies would provide a clearer understanding of its potential therapeutic applications and guide future preclinical research.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Catiguanin a

Design and Synthesis of Catiguanin A Analogs

The specific design and total synthesis of novel this compound analogs are not extensively detailed in the available literature. Research has primarily focused on the isolation and characterization of this compound and its naturally occurring stereoisomer, catiguanin B, from the bark of Trichilia catigua. capes.gov.brizvir-zdravja.si However, general synthetic strategies for creating derivatives of related phenolic and heterocyclic compounds are well-established and provide a framework for how this compound analogs could be approached.

The synthesis of derivatives often involves multi-step reactions targeting specific functional groups. For instance, the synthesis of dihydropyrimidone (DHP) derivatives from azosalicylaldehydes involves a multi-component condensation reaction. derpharmachemica.com This process starts with the diazotization of an aniline, followed by coupling with salicylaldehyde (B1680747) to form an azoaldehyde, which then reacts with a β-ketoester and urea (B33335) to form the final DHP product. derpharmachemica.com Similarly, the synthesis of indole (B1671886) derivatives can be achieved through a multi-step process involving conjugation with carbamoyl (B1232498) chloride, followed by the introduction of a propargylamine (B41283) moiety under microwave irradiation. nih.gov

For compounds with complex stereochemistry like this compound, synthetic design would need to carefully control the stereocenters on the flavan-3-ol (B1228485) core. The synthesis of phosphine-borane derivatives demonstrates how specific moieties can be introduced under controlled conditions, such as reductive processes using boronic acids, to create a library of analogs for biological screening. mdpi.com These synthetic methodologies, while not applied directly to this compound in the cited literature, represent potential pathways for creating novel analogs for structure-activity relationship studies. derpharmachemica.comnih.govmdpi.com

General Synthetic Steps for Related Heterocyclic Derivatives

| Step | Description | Example Reaction | Reference |

|---|---|---|---|

| 1. Intermediate Formation | A starting material is converted into a reactive intermediate. | Aniline is diazotized and coupled with salicylaldehyde to form an azosalicylaldehyde. | derpharmachemica.com |

| 2. Core Synthesis | The core heterocyclic structure is assembled, often via a multi-component reaction. | The azosalicylaldehyde reacts with ethylacetoacetate and urea in a Biginelli reaction to form a dihydropyrimidone. | derpharmachemica.com |

| 3. Functionalization | Specific functional groups are added to the core structure to create diverse analogs. | An indole core is first conjugated with a carbamoyl chloride and then a propargyl group is added to the nitrogen atom using sodium hydride and propargyl bromide. | nih.gov |

Investigation of Structural Modifications and Their Impact on Biological Activity

Structure-activity relationship (SAR) analysis allows researchers to identify which parts of a molecule are responsible for its biological effects. dotmatics.com For this compound, SAR can be inferred by comparing its activity to that of its naturally occurring analogs. This compound, its diastereomer catiguanin B, and the related cinchonains have all shown potent antioxidant activity. capes.gov.br

The primary difference between this compound and catiguanin B is their stereochemistry, and these subtle structural variations can influence biological activity. capes.gov.br A study on the antioxidant properties of these compounds, measured by their ability to scavenge the DPPH radical, revealed IC₅₀ values ranging from 2.3 to 9.4 μM, indicating that all are potent antioxidants. capes.gov.br Another related natural product, swietemacrophyllanin, which has a catechin (B1668976) core instead of an epicatechin core (a difference in the 2,3-stereochemistry), also demonstrates strong antioxidant activity with an IC₅₀ value of 56 µg/mL. scialert.netdocsdrive.com

The impact of structural modifications on activity is a key concept in drug development. nih.gov For example, in a study on dithiocarbamic flavanones, the number and position of halogen substituents on the flavanone (B1672756) A-ring were shown to significantly alter the compound's antioxidant properties. mdpi.com The introduction of a second halogen at the C-8 position increased the free radical scavenging activity compared to monosubstituted analogs. mdpi.com While these are not direct analogs of this compound, these findings illustrate the principle that small structural changes can have a significant impact on biological function, a concept that would apply to modifications of the this compound scaffold. mdpi.comnih.govresearchgate.net

Antioxidant Activity of this compound and Related Natural Compounds

| Compound | Core Structure | Key Structural Features | Antioxidant Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Epicatechin | Phenylpropanoid-substituted epicatechin | 2.3 - 9.4 µM (DPPH assay) | capes.gov.br |

| Catiguanin B | Epicatechin | Diastereomer of this compound | 2.3 - 9.4 µM (DPPH assay) | capes.gov.br |

| Cinchonains (Ia-Id) | Epicatechin | Related phenylpropanoid-substituted epicatechins | 2.3 - 9.4 µM (DPPH assay) | capes.gov.br |

| Swietemacrophyllanin | Catechin | Phenylpropanoid-substituted catechin | 56 µg/mL (DPPH assay) | scialert.netdocsdrive.com |

Chemoinformatic and Computational Approaches in SAR Elucidation

Chemoinformatics and computational modeling are powerful tools for elucidating SAR, predicting biological activity, and guiding the design of new molecules. amazon.comfrontiersin.org These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to analyze large datasets and simulate interactions between a ligand and its biological target. dotmatics.comfrontiersin.org

While specific computational studies on this compound are limited, a detailed QSAR and molecular docking study was performed on a series of plant flavonoids, including its close analog catiguanin B , to evaluate their potential as inhibitors of the dengue virus NS2B-NS3 protease. researchgate.netresearchgate.net This protease is essential for viral replication, making it a key drug target. researchgate.net In the study, the crystal structure of the protease (PDB ID: 2FOM) was used as the receptor for docking simulations. researchgate.net

The results identified catiguanin B as a promising inhibitor. The computational analysis predicted its binding affinity and the specific interactions between the ligand and the amino acid residues in the active site of the protease. nih.gov QSAR analysis further established a correlation between the structural features of the flavonoids and their inhibitory activity, with a high correlation coefficient (r = 0.95), suggesting the model's predictive power. researchgate.net Such computational approaches provide a systematic way to explore SAR, helping to prioritize compounds for synthesis and experimental testing. dovepress.com

Docking and QSAR Results for Selected Flavonoids Against Dengue Protease

| Compound | Docking Score (kcal/mol) | Interacting Residues | QSAR Correlation (r) | Reference |

|---|---|---|---|---|

| Catiguanin B | -20.414 | Lys74, Trp83 | 0.95 (for the flavonoid set) | researchgate.netnih.gov |

| Silychristin | - | - | 0.95 (for the flavonoid set) | researchgate.net |

| Eriocitrin | - | - | 0.95 (for the flavonoid set) | researchgate.net |

Comparative Analysis with Related Flavolignans and Phenylpropanoid Derivatives

This compound belongs to a class of compounds known as flavolignans, which are hybrid molecules formed from a flavonoid and a phenylpropanoid unit. researchgate.net It is specifically a phenylpropanoid-substituted epicatechin. capes.gov.br Its structure and activity are best understood in comparison to its naturally co-occurring analogs.

Catiguanin B : This compound is the diastereomer of this compound. capes.gov.br They share the same molecular formula (C₂₅H₂₂O₁₀) and connectivity but differ in the 3D arrangement of atoms at one or more stereocenters, which can lead to different biological activities. capes.gov.brresearchgate.net

Cinchonains : this compound and B were isolated along with four known cinchonains: Ia, Ib, Ic, and Id. capes.gov.brizvir-zdravja.si Cinchonains are also phenylpropanoid-substituted flavan-3-ols. The structural elucidation of the catiguanins was aided by comparing their NMR data to those of the previously identified cinchonains. capes.gov.br These compounds form a family of structurally related natural products with potent antioxidant properties. capes.gov.br

Swietemacrophyllanin : This compound, isolated from Swietenia macrophylla, is a phenylpropanoid-substituted catechin. scialert.netdocsdrive.com The key difference between swietemacrophyllanin and this compound lies in the core flavan-3-ol unit. This compound is based on epicatechin, which has a cis configuration for the substituents at positions 2 and 3 of the C-ring, whereas swietemacrophyllanin is based on catechin, which has a trans configuration. scialert.net This difference in stereochemistry is a critical distinguishing feature.

These comparisons highlight how small variations in stereochemistry (this compound vs. B; epicatechin vs. catechin core) and substitution patterns (catiguanins vs. cinchonains) can define a unique chemical entity. capes.gov.brscialert.net

Structural Comparison of this compound and Related Compounds

| Compound | Flavan-3-ol Core | Stereochemistry (C2/C3) | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Epicatechin | cis | Phenylpropanoid-substituted epicatechin | capes.gov.brizvir-zdravja.si |

| Catiguanin B | Epicatechin | cis | Diastereomer of this compound | capes.gov.brizvir-zdravja.si |

| Swietemacrophyllanin | Catechin | trans | Phenylpropanoid-substituted catechin | scialert.netdocsdrive.com |

| Cinchonain Ia | Epicatechin | cis | Phenylpropanoid-substituted epicatechin | capes.gov.br |

| Epicatechin | Epicatechin | cis | Core flavan-3-ol unit | scialert.netdocsdrive.com |

| Catechin | Catechin | trans | Core flavan-3-ol unit | scialert.netdocsdrive.com |

Future Directions and Challenges in Catiguanin a Research

Advancements in Isolation and Characterization Techniques

The initial isolation of catiguanin A was achieved from the bark of Trichilia catigua. biocrick.comresearchgate.netizvir-zdravja.si This process, along with its structural elucidation, relied on spectroscopic data analysis and comparison with known compounds. biocrick.comresearchgate.net However, the chemical composition of extracts from T. catigua can vary, with some studies noting the absence of detectable amounts of this compound in their samples. nih.gov This highlights the need for advanced and sensitive isolation and characterization techniques.

Modern approaches, such as high-performance liquid chromatography (HPLC) for characterization and various extraction methods like turboextraction, are being employed for compounds from Trichilia species. researchgate.net The integration of sophisticated analytical tools, including tandem mass spectrometry (MS/MS)-based metabolomics, can significantly enhance the speed, sensitivity, and specificity of identifying and quantifying this compound in complex mixtures. drugtargetreview.com These advanced techniques will be crucial for overcoming the challenge of chemical variability in natural sources and ensuring a consistent supply for further research.

Elucidation of Complete Biosynthetic Pathways

Understanding how this compound is synthesized in nature is a fundamental challenge. This compound is a flavonoid, a class of secondary metabolites in plants. researchgate.net The biosynthesis of flavonoids originates from the precursors phenylalanine and malonyl-CoA. nih.gov The enzymes involved in these pathways often belong to families such as cytochromes P450, oxoglutarate-dependent dioxygenases, and glycosyltransferases. nih.gov

While the general pathway for flavonoids is known, the specific enzymatic steps leading to this compound have not been fully elucidated. The biosynthesis of related compounds, such as communesin indole (B1671886) alkaloids, has been investigated through gene cluster identification and targeted gene deletion, providing a roadmap for similar studies on this compound. nih.gov Unraveling the complete biosynthetic pathway will not only provide insights into the natural production of this compound but may also open avenues for its biotechnological production.

Development of Efficient and Scalable Synthetic Routes

The total synthesis of complex natural products is a significant endeavor in organic chemistry that validates their structure and provides a renewable source for biological testing. wikipedia.orgscripps.edu While the total synthesis of this compound has not been extensively reported, the synthesis of other complex molecules like ciguatoxin and various alkaloids demonstrates the feasibility of such undertakings. organic-chemistry.orguni-mainz.de

Developing an efficient and scalable synthetic route for this compound presents a considerable challenge. Key aspects will involve strategic retrosynthetic analysis, stereochemical control, and reaction optimization to maximize yield and efficiency. wikipedia.org A successful total synthesis would be a landmark achievement, enabling the production of larger quantities of this compound for in-depth biological evaluation and potential therapeutic development.

Deeper Exploration of Molecular Mechanisms of Action

Initial research has highlighted the antioxidant properties of this compound. biocrick.comresearchgate.netizvir-zdravja.siresearchgate.netizvir-zdravja.si However, a deeper understanding of its molecular mechanisms of action is required. Computational studies, such as molecular docking, have been employed to investigate the interaction of flavonoids with various biological targets. pjps.pk For instance, flavonoids have been screened for their potential to inhibit viral proteases by blocking their catalytic triads. pjps.pk

Further research should focus on identifying the specific cellular pathways and protein targets that this compound interacts with. For example, studies on related compounds from Trichilia catigua suggest potential involvement with the dopaminergic system and neuroprotective pathways. izvir-zdravja.sinih.govannalsofplantsciences.com Understanding these molecular interactions is critical for elucidating the full therapeutic potential of this compound.

Integration of Omics Technologies in Mechanistic Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic approach to understanding the biological effects of natural products. humanspecificresearch.orgnih.govresearchgate.net These technologies can provide a comprehensive view of the changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment. nih.gov

The integration of transcriptomics and proteomics, for example, can reveal how this compound affects gene and protein expression, providing insights into its mechanism of action. frontiersin.orgmedrxiv.orgelifesciences.orgnih.gov This approach has been successfully used to study the effects of other natural products and to identify their molecular targets and affected pathways. frontiersin.orgnih.gov Applying these technologies to this compound research will be instrumental in moving beyond general observations of its effects to a detailed understanding of its cellular and molecular activities.

Computational and AI-Driven Approaches in Natural Product Discovery

Artificial intelligence (AI) and computational methods are revolutionizing drug discovery from natural products. cas.orgsciengine.comnih.govrsc.org These approaches can be applied to various stages of research, from identifying and classifying new compounds to predicting their biological activities and potential protein targets. cas.orgnih.gov

Interactive Data Table: Research Areas and Key Methodologies

| Research Area | Key Methodologies |

| Isolation & Characterization | HPLC, Turboextraction, Tandem Mass Spectrometry (MS/MS) |

| Biosynthetic Pathway Elucidation | Gene Cluster Identification, Targeted Gene Deletion |

| Synthetic Route Development | Retrosynthetic Analysis, Stereochemical Control, Reaction Optimization |

| Mechanism of Action | Molecular Docking, Cellular Assays, Target Identification |

| Omics Integration | Genomics, Transcriptomics, Proteomics, Metabolomics |

| Computational & AI Approaches | CADD, Machine Learning, AI-driven Target Prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.